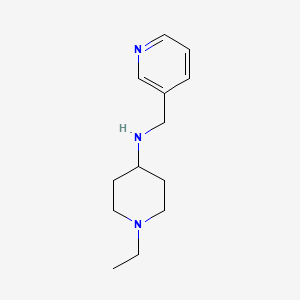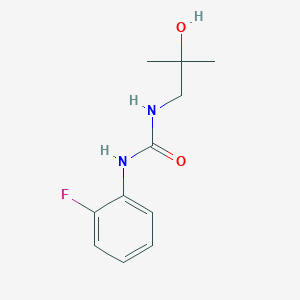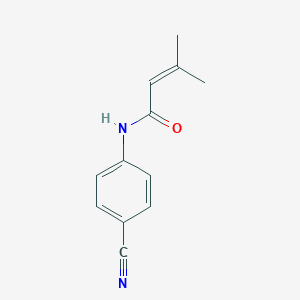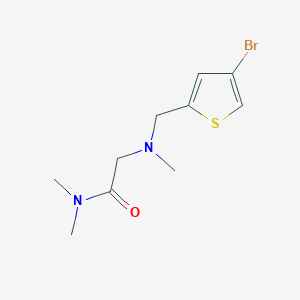
2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide is a synthetic organic compound that contains a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine atom.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: Another brominated thiophene derivative with similar chemical properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a brominated aromatic ring and similar biological activities.
Uniqueness
2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of a brominated thiophene ring and a dimethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15BrN2OS |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl-methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15BrN2OS/c1-12(2)10(14)6-13(3)5-9-4-8(11)7-15-9/h4,7H,5-6H2,1-3H3 |
InChI Key |
MNJGSORNFGAIMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C)CC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)
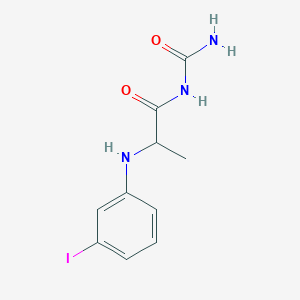


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)

